molecular formula C16H17N5OS2 B3463981 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B3463981
M. Wt: 359.5 g/mol
InChI Key: HPIOGOIEZGAKOW-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole and thiazole. 1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring. They are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties . Thiazoles, on the other hand, are aromatic compounds that contain a five-membered ring with one sulfur atom and one nitrogen atom. They are also known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring and a thiazole ring, both of which are five-membered heterocyclic rings. The 1,2,4-triazole ring would contain three nitrogen atoms, while the thiazole ring would contain one sulfur atom and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole and thiazole rings. For instance, 1,2,4-triazoles can undergo reactions such as alkylation, acylation, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the 1,2,4-triazole and thiazole rings could contribute to its lipophilicity, which could in turn influence its absorption and distribution in the body .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For instance, some 1,2,4-triazole derivatives are known to inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. Some 1,2,4-triazole and thiazole derivatives are known to have cytotoxic effects, which could pose risks if not properly managed .

Future Directions

Given the diverse biological activities of 1,2,4-triazole and thiazole derivatives, this compound could be a potential candidate for further study in drug discovery and development .

properties

IUPAC Name

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS2/c1-3-21-14(12-7-5-4-6-8-12)19-20-16(21)23-10-13(22)18-15-17-9-11(2)24-15/h4-9H,3,10H2,1-2H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIOGOIEZGAKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC=C(S2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide

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